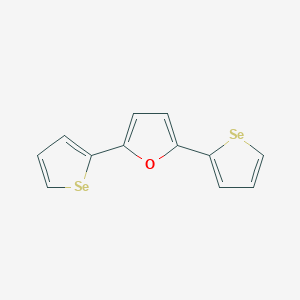

2,5-Di(selenophen-2-yl)furan

説明

BenchChem offers high-quality 2,5-Di(selenophen-2-yl)furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Di(selenophen-2-yl)furan including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C12H8OSe2 |

|---|---|

分子量 |

326.1g/mol |

IUPAC名 |

2,5-di(selenophen-2-yl)furan |

InChI |

InChI=1S/C12H8OSe2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8H |

InChIキー |

VCRRUORGXYFEBT-UHFFFAOYSA-N |

SMILES |

C1=C[Se]C(=C1)C2=CC=C(O2)C3=CC=C[Se]3 |

正規SMILES |

C1=C[Se]C(=C1)C2=CC=C(O2)C3=CC=C[Se]3 |

製品の起源 |

United States |

The Critical Role of Heteroaromatic Building Blocks

Heteroaromatic compounds are fundamental to the creation of a wide array of functional organic molecules. mdpi.comfluorochem.co.uk Their utility spans from medicinal chemistry to materials science, where they serve as essential skeletons for developing new drugs and advanced electronic devices. mdpi.commdpi.com In the realm of materials science, these building blocks are crucial for constructing organic materials with tailored electronic and optical properties. mdpi.com The incorporation of heteroatoms like oxygen, sulfur, and selenium into aromatic rings allows for fine-tuning of the electronic structure, which in turn influences properties such as charge transport and light absorption. acs.orgresearchgate.netrsc.org This makes them indispensable in the design of organic semiconductors, solar cells, and other electronic components. mdpi.comacs.org

An Overview of Furan and Selenophene in π Conjugated Systems

Furan (B31954) and selenophene (B38918) are five-membered heterocyclic compounds containing an oxygen and a selenium atom, respectively. They are widely used as building blocks for π-conjugated polymers. researchgate.netrsc.org The distinct electronic characteristics of the chalcogen atom (oxygen vs. selenium) lead to significant differences in the properties of the resulting materials. acs.org

The replacement of sulfur (in the well-studied thiophene (B33073) systems) with selenium to create selenophenes has been shown to increase the quinoidal character of the material. This leads to a reduced band gap and a red-shifted absorption spectrum. researchgate.net Furthermore, the larger and more polarizable selenium atom can enhance intermolecular interactions, which often results in improved charge carrier mobility. researchgate.net

Furan, on the other hand, with its more electronegative oxygen atom, can alter the electronic properties in a different manner. The choice between furan, thiophene, and selenophene allows for a systematic tuning of the optical and electrochemical properties of copolymers. acs.org Studies on mixed-valent compounds have shown that single units of furan, thiophene, and selenophene can mediate electronic coupling between redox centers with similar efficiency. rsc.org This suggests that the primary pathway for electronic communication is through the butadiene-like backbone of these heterocycles. rsc.org

The strategic incorporation of these heterocycles into polymer backbones is a key strategy for developing high-performance organic electronic devices. researchgate.netrsc.org For instance, in the context of non-fullerene acceptors for organic solar cells, the choice of the chalcogen-containing heterocycle has a dramatic impact on photovoltaic performance. acs.orgdiva-portal.orgacs.org

The Research Context and Importance of 2,5 Di Selenophen 2 Yl Furan Architectures

Direct Synthesis Strategies for 2,5-Di(selenophen-2-yl)furan

Direct synthesis strategies for 2,5-di(selenophen-2-yl)furan often involve the reaction of 2,5-dilithiated furan with appropriate selenium-containing electrophiles. researchgate.net While specific details for the direct synthesis of 2,5-di(selenophen-2-yl)furan are not extensively documented in the provided results, analogous reactions with thiophene suggest a viable pathway. researchgate.net For instance, 2,5-dilithio-furan can be prepared, and its subsequent reaction with a suitable selenophene synthon could yield the target molecule. researchgate.net Another approach involves the reaction of furan with CF3SCl in the presence of a catalyst like SnCl4, though this leads to trifluoromethylsulfanylated products rather than the desired diaryl furan. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions in Selenophene-Furan Conjugated Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of conjugated systems containing furan and selenophene rings. acs.orgnih.gov These methods offer a versatile and efficient means to form carbon-carbon bonds between the heterocyclic units. nih.govresearchgate.netresearchgate.net

Stille Coupling Protocols

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst, is a widely used method for constructing furan-selenophene systems. metu.edu.trmetu.edu.trwikipedia.org For instance, 1,4-di(selenophen-2-yl)-benzene has been synthesized via the Stille coupling of 1,4-dibromobenzene (B42075) and tributyl(2-selenophenyl)stannane. metu.edu.tr A similar strategy can be envisioned for 2,5-di(selenophen-2-yl)furan, likely by coupling a 2,5-dihalo-furan with a selenophenylstannane derivative. The reaction typically utilizes a palladium(0) catalyst. researchgate.net Organotin reagents, such as trimethylstannyl or tributylstannyl compounds, are common, though their toxicity is a concern. wikipedia.orggelest.comuobabylon.edu.iq The general mechanism involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org

Table 1: Examples of Stille Coupling for Furan/Selenophene Systems

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 1,4-dibromobenzene | tributyl(2-selenophenyl)stannane | Pd(0) | 1,4-di(selenophen-2-yl)-benzene | metu.edu.tr |

| 2,5-bis(2-decyltetradecyl)-3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DSDPP) containing monomers | Bithiophene (BT) or biselenophene (BS) | Pd(0) | DSDPP-based copolymers | researchgate.net |

| Furan-phenylene monomers | - | - | Low bandgap polymers | tandfonline.com |

Suzuki Coupling Variations

The Suzuki coupling reaction, which couples an organoboron compound with an organic halide using a palladium catalyst, provides another powerful route to furan-selenophene conjugated systems. acs.orgnih.govmdpi.com This method is often preferred due to the lower toxicity of the boron-based reagents compared to organostannanes. wiley-vch.deenamine.netnih.gov The synthesis of 2-arylselenophenes and 2,5-diarylselenophenes has been successfully achieved through the Suzuki coupling of 2-haloselenophenes with various arylboronic acids. researchgate.net The reaction conditions are generally mild, often employing a palladium catalyst like Pd(OAc)2 with a base such as K2CO3. researchgate.net A catalytic palladium system has been identified for the direct Suzuki-Miyaura tandem cross-coupling of commercially available furan boronic acids with dibromoselenophene, leading to the formation of heterocyclic triads in excellent yields. acs.orgnih.gov

Table 2: Suzuki Coupling for Selenophene-Furan Architectures

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-dibromoselenophene | Furan boronic acids | Pd catalyst | Heterocyclic triads | Excellent | acs.orgnih.gov |

| 2-haloselenophenes | Arylboronic acids | Pd(OAc)2 | 2-arylselenophenes / 2,5-diarylselenophenes | Good | researchgate.net |

| 3-bromo-selenophene | Arylboronic acids | Pd catalyst | 2,3,5-triarylselenophenes | 56-80% | mdpi.com |

Electrochemical Polymerization Routes to 2,5-Di(selenophen-2-yl)furan Derivatives

Electrochemical polymerization is a technique used to synthesize conducting polymers directly on an electrode surface. tandfonline.comcambridge.org This method can be applied to monomers like 2,5-di(selenophen-2-yl)furan to create polymer films. metu.edu.trdntb.gov.ua The electropolymerization of furan itself is challenging due to the high oxidation potential required, which can lead to degradation of the resulting polymer. rsc.org However, using oligomers of furan or furan-containing monomers with other heterocycles like selenophene can lower the oxidation potential, facilitating polymerization. cambridge.orgrsc.org The diketopyrrolopyrrole (DPP) core, when substituted with electron-donating heterocycles like furan or selenophene, can act as an initiation site for electropolymerization. cambridge.org The electrochemical polymerization of a selenophene-based monomer, 1,4-di(selenophen-2-yl)-benzene (DSB), has been successfully demonstrated. metu.edu.tr

Other Synthetic Pathways to Furan-Selenophene Hybrid Systems

Besides the mainstream methods, other synthetic routes have been explored for creating furan-selenophene hybrid systems. These include cascade cyclizations and reactions involving various organometallic reagents. acs.orgmdpi.comchim.it For instance, a modular synthesis approach has been used to create dinaphthothiepines, which could potentially be adapted for furan-selenophene analogs. beilstein-journals.org The synthesis of viniferifuran analogues based on indole, benzo[b]thiophene, and benzo[b]selenophene (B1597324) cores has been achieved through a series of reactions including Sonogashira couplings and Cacchi cyclizations. acs.org Additionally, the reaction of 1,3-dienyl bromides with potassium selenocyanate (B1200272) has been used to synthesize 2-arylselenophenes. mdpi.com

Spectroscopic Analysis

Spectroscopic techniques are fundamental to understanding the intrinsic properties of 2,5-Di(selenophen-2-yl)furan at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,5-Di(selenophen-2-yl)furan. omicsonline.orgscribd.com By analyzing the chemical environment of ¹H and ¹³C nuclei, researchers can verify the connectivity of the atoms within the molecule.

Detailed ¹H and ¹³C NMR data provide a fingerprint of the molecule's structure. For instance, in a related compound, 10,10'-biphenothiazinyl-2,5-furan, the protons on the central furan ring appear as a singlet at 6.58 ppm in the ¹H NMR spectrum recorded in CD₂Cl₂. rsc.org The carbon atoms of the furan ring in this molecule show signals at 145.94 ppm and 109.26 ppm in the ¹³C NMR spectrum. rsc.org While specific data for 2,5-Di(selenophen-2-yl)furan is not detailed in the provided results, the principles of NMR analysis remain the same. The spectra would be expected to show distinct signals for the furan and selenophene ring protons and carbons, with their chemical shifts and coupling patterns confirming the 2,5-disubstituted furan core linked to two selenophen-2-yl groups. The integration of the proton signals would correspond to the number of protons in each unique environment.

Table 1: Representative ¹H and ¹³C NMR Data for Related Furan-Containing Compounds.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|---|

| 10,10'-biphenothiazinyl-2,5-furan | CD₂Cl₂ | 7.13 (dd, J=7.6, 1.6 Hz, 4H), 7.09 (ddd, J=8.1, 7.6, 1.6 Hz, 4H), 6.98 (td, J=7.6, 1.2 Hz, 4H), 6.78 (dd, J=8.1, 1.2 Hz, 4H), 6.58 (s, 2H) | 145.94, 143.75, 127.90, 127.57, 124.51, 123.21, 117.42, 109.26 | rsc.org |

| Dimethyl furan-2,5-dicarboxylate | Acetone-d6 | 3.88 (s, 6H), 7.30 (s, 2H) | 52.55, 119.26, 147.51, 158.82 | rsc.org |

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are employed to investigate the optical properties of 2,5-Di(selenophen-2-yl)furan, which are governed by electronic transitions between molecular orbitals. nsf.gov These properties are crucial for applications in optoelectronic devices. researchgate.net

The UV-Vis absorption spectrum reveals the wavelengths of light the molecule absorbs, corresponding to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For conjugated molecules, these absorptions often fall within the visible or near-ultraviolet range. In a study of similar donor-acceptor molecules, a furan-containing compound exhibited an absorption maximum at 373 nm. researchgate.net Another study on fluorophores showed that replacing a thiophene donor with a furan donor resulted in a red-shift of the absorption peak by about 80 nm, with an absorption maximum around 760 nm. nih.gov

Emission spectroscopy provides information about the energy released as light when an excited electron returns to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. For a series of compounds including furan and selenophene linkers, the emission spectra were found to be consistent with the trends observed in their absorption spectra. mdpi.com

Table 2: Optical Properties of Related Furan and Selenophene Compounds.

| Compound Type | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |

|---|---|---|---|---|

| Furan-based dye | Not specified | 373 | Not specified | researchgate.net |

| Furan-containing fluorophore | Toluene | ~760 | 980-1010 | nih.gov |

| 4,7-Di(furan-2-yl)benzo[d] rsc.orguni-regensburg.demetu.edu.trthiadiazole | CH₂Cl₂ | 324, 390 | Not specified | mdpi.com |

| 4,7-Di(selenophen-2-yl)benzo[d] rsc.orguni-regensburg.demetu.edu.trthiadiazole | CH₂Cl₂ | 328, 402 | Not specified | mdpi.com |

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elemental composition of 2,5-Di(selenophen-2-yl)furan. rsc.org This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. For example, the calculated m/z for 10,10'-biphenothiazinyl-2,5-furan (C₂₈H₁₈N₂OS₂) is 462.0855, and the experimentally found value was 462.0856, confirming its composition. rsc.org Similarly, for 4,7-Di(selenophen-2-yl)benzo[d] rsc.orguni-regensburg.demetu.edu.trthiadiazole (C₁₄H₉N₂SSe₂), the calculated [M+H]⁺ was 396.8816 and the found value was 396.8813. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Electrochemical Characterization

Electrochemical methods are vital for probing the redox behavior of 2,5-Di(selenophen-2-yl)furan, providing data on its electron-donating and -accepting capabilities.

Cyclic voltammetry (CV) is the primary technique used to determine the oxidation and reduction potentials of a molecule. nih.govresearchgate.net These potentials are directly related to the energy levels of the HOMO and LUMO, respectively. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. nih.gov

For conjugated compounds like 2,5-Di(selenophen-2-yl)furan, the CV data reveals the ease with which the molecule can be oxidized (lose an electron) and reduced (gain an electron). uni-regensburg.de These redox potentials are crucial for designing materials for electronic applications, as they determine the efficiency of charge injection and transport. acs.org For instance, in a series of related compounds, the redox potentials were found to be influenced by the nature of the heterocyclic rings, with selenophene derivatives showing different potentials compared to their furan or thiophene analogs. mdpi.comrsc.org Specifically, the reduction potential shift increases from furan to selenophene, which is attributed to a greater degree of electron delocalization with the larger heteroatom. mdpi.com

Table 3: Electrochemical Data for Related Heterocyclic Compounds.

| Compound Class | Key Finding | Reference |

|---|---|---|

| 2,5-Disubstituted furans and thiophenes | Most compounds showed reversible formation of radical anions and dianions. | uni-regensburg.de |

| Donor-Acceptor molecules with furan, thiophene, and selenophene | The reduction potential shift increases in the order: furan < thiophene < selenophene. | mdpi.com |

| Phenothiazine-decorated chalcogenophenes | Cyclic voltammetry was used to explore charge delocalization in mixed-valent states. | rsc.org |

Solid-State Structural Analysis and Morphological Characterization

Understanding the arrangement of molecules in the solid state is critical, as properties like charge transport in organic semiconductors are highly dependent on intermolecular interactions and packing. scispace.com While specific data for 2,5-Di(selenophen-2-yl)furan is not available in the provided search results, techniques like X-ray diffraction would be used to determine its single-crystal structure, revealing bond lengths, bond angles, and intermolecular packing. The morphology of thin films, often investigated by techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM), influences the performance of devices. scispace.comresearchgate.net For similar polymers, studies have shown that the choice of the heterocyclic unit (furan, thiophene, or selenophene) can significantly influence the solid-state packing and crystallinity. acs.orgscispace.com

X-ray Diffraction (XRD) for Crystalline Ordering and Molecular Packing

There is currently no publicly available X-ray Diffraction data for 2,5-Di(selenophen-2-yl)furan. This includes both single-crystal XRD, which would provide detailed information on its crystal system, space group, and precise molecular packing, and powder XRD (PXRD), which would reveal its bulk crystalline phases. While XRD studies have been conducted on various polymers and complex heterocycles incorporating furan and selenophene units, this information is not directly applicable to the discrete small molecule of 2,5-Di(selenophen-2-yl)furan. Without experimental diffraction data, it is not possible to report on its crystalline ordering or intermolecular interactions in the solid state.

Applications in Advanced Materials Science and Organic Electronics

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of these devices is largely dictated by the charge carrier mobility of the organic semiconductor used as the active layer. The strategic integration of the 2,5-di(selenophen-2-yl)furan moiety into organic semiconductors is a promising approach to enhance device performance.

Design Principles for High-Performance Organic Semiconductors Incorporating 2,5-Di(selenophen-2-yl)furan Units

The design of high-performance organic semiconductors for OFETs revolves around several key principles, many of which are favorably influenced by the inclusion of 2,5-di(selenophen-2-yl)furan units. The replacement of sulfur with selenium in conjugated systems is a known strategy to fine-tune the electronic properties of the resulting materials. mdpi.com Due to the larger atomic radius and greater polarizability of selenium compared to sulfur, its incorporation generally leads to stronger intermolecular interactions. nih.gov These interactions are crucial for facilitating efficient charge hopping between adjacent molecules in the solid state, a prerequisite for high charge carrier mobility.

The introduction of selenophene (B38918) rings, as found in 2,5-di(selenophen-2-yl)furan, tends to lower the bandgap of the material and induce a bathochromic (red) shift in the absorption spectra. mdpi.com This is attributed to the reduced electronegativity of selenium compared to sulfur, which enhances the quinoidal character of the polymer backbone, leading to a more delocalized electronic structure. nih.gov Furthermore, the potential for Se-Se intermolecular interactions can promote a more ordered molecular packing, which is beneficial for charge transport. mdpi.com

The planarity of the conjugated backbone is another critical factor. A more planar structure generally leads to better π-orbital overlap and, consequently, higher charge carrier mobility. The furan (B31954) core in 2,5-di(selenophen-2-yl)furan, when compared to a thiophene (B33073) core, can in some cases lead to better planarity in the resulting polymer, which can contribute to improved device performance. mdpi.com The design of donor-acceptor (D-A) copolymers, a common strategy for high-mobility materials, can effectively utilize the electron-rich nature of the 2,5-di(selenophen-2-yl)furan unit. nsrrc.org.tw

Charge Carrier Mobility and Device Performance Optimization

The charge carrier mobility (µ) is a key metric for OFET performance. The incorporation of selenophene-containing units, such as those derived from 2,5-di(selenophen-2-yl)furan, has been shown to enhance hole mobility in organic semiconductors. For instance, replacing thiophene with selenophene in diketopyrrolopyrrole (DPP)-based polymers has resulted in significantly higher hole mobilities, reaching up to 2.1 cm²/Vs. This improvement is often attributed to the enhanced intermolecular interactions facilitated by the selenium atoms. nih.gov

Studies on DPP-based copolymers have demonstrated that the inclusion of selenophene can lead to ambipolar charge transport, meaning the material can conduct both holes and electrons. researchgate.net The optimization of device performance often involves thermal annealing, a process of heating the material to improve its crystallinity and molecular ordering. For example, a furan-containing DPP-based polymer, P(FDPP-TP), exhibited a tenfold increase in hole mobility after annealing at 150°C. mdpi.com The highest reported hole mobility for this polymer was 0.42 cm² V⁻¹ s⁻¹, which was four times higher than its thiophene-based counterpart. mdpi.com

The table below summarizes the hole mobilities of some representative organic semiconductors containing furan or selenophene units, illustrating the impact of these heterocycles on OFET performance.

| Polymer/Small Molecule | Key Structural Units | Hole Mobility (µ) (cm²/Vs) | Annealing Temperature (°C) | Reference |

| P(FDPP-TP) | Furan, Diketopyrrolopyrrole, Thienopyrrole | 0.42 | 200 | mdpi.com |

| LGC-D118 | Selenophene, Diketopyrrolopyrrole, Silaindacenodithiophene | up to 3.04 | 100 | nih.gov |

| PTDPPSeDPP-TEG | Thiophene-DPP, Selenophene-DPP | Not specified, but superior to Hex analogue | Not specified | researchgate.net |

| P1 (VDTOI-based) | Vinylidenedithiophenmethyleneoxindole, Thiophene | up to 0.35 | 140 | nsrrc.org.tw |

These findings underscore the potential of designing organic semiconductors with 2,5-di(selenophen-2-yl)furan units to achieve high charge carrier mobilities and optimize OFET device performance.

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Organic photovoltaics (OPVs), or organic solar cells (OSCs), offer the promise of low-cost, flexible, and lightweight solar energy conversion. The efficiency of these devices is highly dependent on the properties of the donor and acceptor materials in the active layer. The incorporation of 2,5-di(selenophen-2-yl)furan into these materials is a strategic approach to enhance their photovoltaic performance.

Integration of 2,5-Di(selenophen-2-yl)furan into Donor-Acceptor Architectures

The most common and successful architecture for OPVs is the bulk heterojunction (BHJ), which features an interpenetrating network of a donor and an acceptor material. The design of novel donor-acceptor (D-A) copolymers is a key area of research for improving OPV performance. The 2,5-di(selenophen-2-yl)furan unit, with its electron-rich character, is an excellent candidate for the donor component in such copolymers. metu.edu.tr

The substitution of sulfur with selenium in the polymer backbone is a well-established strategy for tuning the electronic and optical properties of materials for OPVs. mdpi.com The introduction of selenophene generally leads to a reduction in the material's bandgap, allowing for broader absorption of the solar spectrum. mdpi.com This is a critical factor in increasing the short-circuit current density (Jsc), a key parameter for solar cell efficiency. acs.org The more polarizable nature of selenium can also enhance intermolecular interactions, which can improve charge transport and morphology of the active layer. nih.gov

For example, copolymers containing benzoselenadiazole, a selenium-containing acceptor unit, have been shown to have lower bandgaps and higher redox stabilities than their thiophene analogues. mdpi.com The use of 2,5-di(selenophen-2-yl)furan as a donor unit in combination with a suitable acceptor can create low bandgap polymers that are highly desirable for efficient light harvesting. metu.edu.tr

Efficiency and Stability Considerations in Device Fabrication

The power conversion efficiency (PCE) of an OPV is determined by the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). The integration of selenophene-containing units can positively influence these parameters. The deeper highest occupied molecular orbital (HOMO) energy level that can result from selenophene incorporation is beneficial for achieving a higher Voc. acs.org

For instance, the replacement of thiophene with selenophene in a polymer donor (PDT2Se2) led to improved charge transport and a higher PCE of 1.4% compared to its all-thiophene analogue in a blend with PCBM. researchgate.net More recent studies on non-fullerene acceptors have shown even more dramatic improvements, with some selenophene-containing polymer acceptors achieving PCEs over 16%. mdpi.com

The stability of OPV devices is another critical consideration for practical applications. The choice of materials plays a significant role in the long-term performance of the solar cell. While specific stability data for polymers containing the 2,5-di(selenophen-2-yl)furan unit is not widely available, studies on related selenophene-containing polymers suggest that they can exhibit good redox stability. mdpi.com

The table below presents the photovoltaic performance of several organic solar cells based on selenophene-containing materials, highlighting their potential for high efficiency.

| Donor:Acceptor System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| PM6:PY2Se-Cl | 16.1 | 0.89 | 24.5 | 74 | mdpi.com |

| L2:Y6 | 15.8 | 0.83 | 26.35 | 72 | mdpi.com |

| PM6:TSeTIC | 13.71 | Not specified | Not specified | Not specified | mdpi.com |

| CTSe-IC based device | 11.59 | 0.925 | 18.21 | 68.81 | mdpi.com |

| PBDTSe-FFBT:PC71BM | 2.63 | 0.72 | 7.24 | 50.6 | researchgate.net |

These results demonstrate that the incorporation of selenophene units is a viable strategy for developing high-efficiency organic solar cells.

Electrochromic Devices

Electrochromic devices, which can change their optical properties upon the application of an electrical potential, have applications in smart windows, displays, and mirrors. The color, switching speed, and stability of these devices are determined by the electrochromic material used. While research specifically on 2,5-di(selenophen-2-yl)furan for electrochromic applications is limited, the known effects of selenium incorporation into conjugated polymers provide a strong basis for its potential in this area.

The substitution of sulfur with selenium in conjugated polymers generally results in a bathochromic shift of the absorption spectrum and a reduction in the bandgap. mdpi.com This is due to the higher polarizability and lower electronegativity of the selenium atom compared to sulfur. mdpi.com For electrochromic applications, this means that polymers incorporating 2,5-di(selenophen-2-yl)furan are expected to exhibit different colors in their neutral and oxidized states compared to their thiophene or furan analogues. rsc.org

Studies on donor-acceptor polymers have shown that those containing selenophene units often display similar electrochromic characteristics to their thiophene-based counterparts with comparable bandgaps. rsc.org However, the selenium-containing polymers may offer advantages in terms of color tuning and stability. For example, some selenophene-containing polymers have been reported to have high redox stabilities. mdpi.com

In a comparative study of donor-acceptor-donor systems with furan, thiophene, and selenophene as the donor units, the selenophene-containing polymer (PSeSeSe) exhibited the lowest bandgap (1.45 eV) compared to the thiophene (1.47 eV) and furan (1.57 eV) analogues. researchgate.net This demonstrates the significant influence of the chalcogen atom on the optical properties of the material. The lower oxidation potential often observed in selenophene-containing monomers is also advantageous for electrochromic devices, as it allows for operation at lower voltages. researchgate.netgoogle.com

The table below compares the optical bandgaps of some electrochromic polymers containing furan, thiophene, and selenophene units.

| Polymer | Key Structural Units | Optical Bandgap (Eg) (eV) | Reference |

| POSeO | Furan, Benzoselenadiazole | 1.57 | researchgate.net |

| PSSeS | Thiophene, Benzoselenadiazole | 1.47 | researchgate.net |

| PSeSeSe | Selenophene, Benzoselenadiazole | 1.45 | researchgate.net |

| BTzTh | Thiazolothiazole, Thiophene | 1.7 | metu.edu.tr |

| BTzFr | Thiazolothiazole, Furan | 1.9 | metu.edu.tr |

These findings suggest that the incorporation of 2,5-di(selenophen-2-yl)furan into conjugated polymers is a promising strategy for developing new electrochromic materials with tailored optical properties and potentially enhanced performance.

Polymeric Systems Incorporating 2,5-Di(selenophen-2-yl)furan Derivatives for Color Modulation

The incorporation of 2,5-di(selenophen-2-yl)furan and its derivatives into polymeric systems is a key strategy for developing advanced electrochromic materials. Electrochromism involves a reversible change in the optical properties of a material when a voltage is applied, leading to a visible color change. The unique electronic structure of co-polymers containing furan, thiophene, and selenophene heterocycles allows for fine-tuning of the band gap and, consequently, the color of the material in its various redox states. rsc.orgrsc.orgrsc.org

Research into donor-acceptor-donor type structures has shown that the choice of the heterocyclic unit significantly influences the electrochromic performance. researchgate.net For instance, copolymers combining selenophene-based donor units with various acceptor moieties demonstrate promising properties for electrochromic devices (ECDs). researchgate.netresearchgate.net While direct studies on polymers from 2,5-di(selenophen-2-yl)furan are specific, extensive research on analogous systems provides insight into their expected behavior. For example, copolymers of 6,7-diphenyl-4,9-di(selenophen-2-yl)- researchgate.netacs.orgmetu.edu.trthiadiazolo[3,4-g]quinoxaline with propylenedioxythiophene derivatives have been synthesized electrochemically. researchgate.net These copolymers exhibit distinct colors in their neutral and oxidized states and are designed to combine the beneficial properties of their constituent homopolymers, such as low band gap and good solubility. researchgate.net

The electrochemical and optical properties of such polymers are typically characterized by cyclic voltammetry and spectroelectrochemistry. These analyses reveal the oxidation potentials, band gaps, and the specific colors the material can display. researchgate.netmetu.edu.tr Parameters like optical contrast (ΔT%), response time, and coloration efficiency (CE) are crucial for evaluating their performance in practical applications. nih.gov For example, a copolymer of 9,10-di(furan-2-yl)anthracene and 3,4-ethylenedioxythiophene (B145204) (EDOT) displays a blue color in its neutral state and lilac in its oxidized state, with a fast switching time of 1.0 second. nih.gov Similarly, copolymers of 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives with EDOT have been shown to possess distinct electrochromic properties from their parent homopolymers. rsc.org The substitution of thiophene with selenophene is known to affect the electronic and optical properties, often leading to lower band gaps and different color palettes. rsc.orgresearchgate.net

The table below summarizes the electrochromic properties of various polymers incorporating furan and selenophene derivatives, illustrating their potential for color modulation.

Table 1: Electrochromic Properties of Furan/Selenophene-Containing Polymers

| Polymer/Copolymer | Neutral State Color | Oxidized State Color | Band Gap (eV) | Optical Contrast (ΔT%) | Switching Time (s) | Coloration Efficiency (η, cm²/C) |

|---|---|---|---|---|---|---|

| Poly(DSB-co-EDOT) metu.edu.tr | - | - | - | 12% @ 696 nm; 35% @ 1251 nm | 0.2 @ 696 nm; 1.75 @ 1251 nm | - |

| Poly(selenophene-co-EDOT) metu.edu.tr | - | - | - | 39% @ 555 nm; 72% @ 1299 nm | 1.4 @ 555 nm; 1.8 @ 1299 nm | - |

| P(DFA-co-EDOT) nih.gov | Light Blue | Lilac | 1.65 | 24% @ 500 nm | 1.0 | 170 @ 500 nm |

Organic Lasing Materials and Advanced Optoelectronic Applications

Design and Performance of Organic Lasing Systems based on Furan/Thiophene/Selenophene Co-oligomers

Co-oligomers containing furan, thiophene, and selenophene are a promising class of materials for organic solid-state lasers. Their rigid and planar molecular structures, combined with strong π-conjugation, lead to high photoluminescence quantum yields (PLQY) and efficient charge transport, which are essential properties for achieving stimulated emission. researchgate.netacs.org The design of these materials often involves creating a "co-oligomer" where different heterocyclic rings are strategically arranged to optimize optoelectronic properties. acs.org

A notable example is the design of 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan, a furan-substituted thiophene/phenylene co-oligomer. rsc.org Single crystals of this material exhibit a high PLQY of 29% and demonstrate excellent charge transport, with hole and electron mobilities of approximately 0.7 cm² V⁻¹ s⁻¹ and 0.1 cm² V⁻¹ s⁻¹, respectively. rsc.org These properties make it a highly suitable candidate for laser development. The material shows excellent gain and emits in the yellow region of the spectrum through dual gain-narrowing emission. rsc.org

The performance of these materials is often evaluated by their ability to exhibit amplified spontaneous emission (ASE), a phenomenon that precedes lasing. A low ASE threshold indicates that less energy is required to initiate light amplification. acs.org For instance, certain thiophene-phenylene co-oligomers have demonstrated low ASE thresholds, highlighting their potential for efficient lasing. researchgate.net The substitution of a thiophene ring with a furan ring in these co-oligomers can enhance molecular rigidity, which helps to suppress non-radiative decay pathways and improve luminescence efficiency. researchgate.net This structural modification has been shown to significantly lower the reorganization energy for exciton (B1674681) transfer, which is beneficial for the emissive properties of the material. researchgate.net

The development of single-crystal organic semiconductors is a key area of research, as the high degree of molecular order minimizes defects and improves both charge mobility and luminescence. acs.orgrsc.org Thiophene/phenylene co-oligomers, including those incorporating furan, have been successfully grown as single crystals, which are crucial for fabricating high-performance organic field-effect transistors (OFETs) and laser devices. researchgate.netacs.org

Table 2: Performance of Furan/Thiophene Co-oligomers in Lasing Applications

| Compound | Material Form | PLQY (%) | Charge Mobility (cm²/Vs) | Key Lasing/ASE Performance |

|---|---|---|---|---|

| 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan rsc.org | Single Crystal | 29 | μh ≈ 0.7, μe ≈ 0.1 | Excellent gain, dual gain-narrowing emission in yellow region |

Polymer Chemistry and Conjugated Polymer Design Incorporating 2,5 Di Selenophen 2 Yl Furan

Monomer Design and Synthesis for Polymerization

The successful integration of 2,5-Di(selenophen-2-yl)furan into a polymer backbone necessitates its initial functionalization to create a polymerizable monomer. A common and effective strategy involves the introduction of reactive groups at the terminal positions of the selenophene (B38918) rings.

A key synthetic approach is the bromination of the 2,5-Di(selenophen-2-yl)furan core. This is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like chloroform. metu.edu.trrsc.org This reaction yields 2,5-bis(5-bromoselenophen-2-yl)furan, a versatile monomer ready for cross-coupling polymerization reactions. The bromine atoms serve as excellent leaving groups in popular polymerization methods such as Stille and Suzuki couplings. mdpi.commdpi.comacs.org

Alternatively, for Stille polymerization, stannylated derivatives can be prepared. For instance, reacting the dibrominated monomer with an organotin reagent like hexamethylditin or tributyltin chloride can produce a bis(trimethylstannyl) or bis(tributylstannyl) derivative. rsc.orgmdpi.com These organotin-functionalized monomers are then ready to be coupled with various aryl halides.

The synthesis of the core 2,5-Di(selenophen-2-yl)furan unit itself can be accomplished through cross-coupling reactions. For example, a Stille coupling reaction between 2,5-dibromofuran (B110504) and 2-(tributylstannyl)selenophene, catalyzed by a palladium complex like PdCl2(PPh3)2, can yield the desired product. mdpi.commdpi.com

Strategies for Controlled Polymerization Utilizing 2,5-Di(selenophen-2-yl)furan Derivatives

Achieving well-defined conjugated polymers with controlled molecular weights and low polydispersity is crucial for optimizing their performance in electronic devices. Several controlled polymerization techniques have been successfully employed for monomers derived from 2,5-Di(selenophen-2-yl)furan.

Stille Cross-Coupling Polymerization: This is a widely used method for synthesizing conjugated polymers. rsc.org It involves the palladium-catalyzed reaction between an organotin compound (like a stannylated 2,5-Di(selenophen-2-yl)furan derivative) and an organohalide comonomer. rsc.orgmetu.edu.tr The reaction conditions, such as the choice of catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3), ligands, and solvent, are critical for achieving high molecular weight polymers with controlled architecture. rsc.orgscispace.com

Suzuki Cross-Coupling Polymerization: An alternative and often more environmentally friendly approach is the Suzuki polymerization. rsc.orgresearchgate.net This method utilizes a boronic acid or boronate ester derivative of one monomer and a halide derivative of the other, again in the presence of a palladium catalyst and a base. mdpi.comacs.org The synthesis of boronate ester derivatives of 2,5-Di(selenophen-2-yl)furan can be achieved through methods like the Miyaura borylation.

Direct Arylation Polymerization (DAP): More recently, direct arylation polymerization has emerged as a more atom-economical alternative, avoiding the need for pre-functionalized organometallic monomers (organotin or organoboron compounds). rsc.org This method directly couples C-H bonds with C-X bonds (where X is a halide), offering a more streamlined synthetic process.

The choice of polymerization method can significantly influence the properties of the resulting polymer, including its molecular weight, regioregularity, and ultimately, its electronic and optical characteristics. tandfonline.com

Co-Polymerization with Various Electron-Donating and Electron-Accepting Comonomers

A powerful strategy for tuning the properties of conjugated polymers is to create copolymers by alternating the 2,5-Di(selenophen-2-yl)furan unit with other electron-donating or electron-accepting (D-A) comonomers. metu.edu.tr This D-A approach allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap. scispace.commetu.edu.tr

Electron-Accepting Comonomers: Common electron-accepting units that have been copolymerized with 2,5-Di(selenophen-2-yl)furan derivatives include:

Benzothiadiazole (BT): This is a strong electron acceptor that, when copolymerized with donor units, leads to polymers with low band gaps. mdpi.commetu.edu.tr Fluorination of the benzothiadiazole unit can further lower the HOMO and LUMO levels, which can be beneficial for applications in organic solar cells. metu.edu.tr

Diketopyrrolopyrrole (DPP): DPP-based comonomers are known for producing polymers with high charge carrier mobilities. researchgate.netdeepdyve.com The strong electron-withdrawing nature of the DPP core results in polymers with narrow band gaps and ambipolar charge transport characteristics. scispace.comresearchgate.net

Benzotriazole: This acceptor unit can also be used to create low band gap polymers with interesting electrochromic properties. metu.edu.tr

Electron-Donating Comonomers: While 2,5-Di(selenophen-2-yl)furan itself is an electron-rich unit, it can be copolymerized with even stronger electron-donating moieties to further manipulate the electronic properties. Examples include:

Thiophene (B33073) and its derivatives: Thiophene is a classic electron-donating building block. rsc.org Copolymerization with units like bithiophene can enhance the polymer's charge transport properties. researchgate.net

Fluorene: Fluorene is known for its high photoluminescence quantum yield and good thermal stability, making it a desirable comonomer for light-emitting applications. metu.edu.tr

The table below summarizes some examples of copolymers incorporating 2,5-Di(selenophen-2-yl)furan and their key properties.

| Donor Monomer | Acceptor Monomer | Polymerization Method | Key Properties |

| 2,5-bis(5-trimethylstannylselenophen-2-yl)furan | 4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | Stille | Low band gap, suitable for photovoltaic applications. metu.edu.tr |

| 2,5-bis(5-bromoselenophen-2-yl)furan | 3,6-bis(5-trimethylstannylthiophen-2-yl)-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione (DPP) | Stille | High charge carrier mobility, ambipolar transport. researchgate.net |

| 2,5-Di(selenophen-2-yl)furan | 3,4-Ethylenedioxythiophene (B145204) (EDOT) | Electrochemical | Good electrochromic contrast and stability. metu.edu.trmetu.edu.tr |

Elucidating Structure-Performance Relationships in 2,5-Di(selenophen-2-yl)furan-Based Conjugated Polymers

The performance of a conjugated polymer in an electronic device is intrinsically linked to its chemical structure. For polymers containing 2,5-Di(selenophen-2-yl)furan, several key structure-property relationships have been identified.

The inclusion of the furan (B31954) ring, as opposed to a thiophene ring, in the core of the donor unit can influence the polymer's electronic properties. Furan is less aromatic and has a higher oxidation potential than thiophene. researchgate.net This can lead to variations in the HOMO and LUMO energy levels of the resulting polymers.

The replacement of thiophene with selenophene in the flanking units generally leads to a reduction in the polymer's band gap. researchgate.net This is attributed to the higher polarizability of selenium compared to sulfur, which results in a destabilization of the HOMO and a stabilization of the LUMO. researchgate.net Furthermore, the larger size of the selenium atom can enhance interchain interactions, often leading to improved charge carrier mobility. acs.org

The planarity of the polymer backbone is a critical factor influencing charge transport. The introduction of bulky side chains, while necessary for solubility, can sometimes disrupt the planarity and hinder intermolecular packing. However, careful design of the side chains can help to optimize both solubility and solid-state ordering. rsc.org

In D-A copolymers, the nature of the acceptor unit plays a dominant role in determining the LUMO energy level, while the donor unit primarily influences the HOMO level. scispace.com By judiciously selecting the comonomers, the optical and electronic properties of the resulting 2,5-Di(selenophen-2-yl)furan-based polymers can be precisely tailored for specific applications, ranging from organic photovoltaics to field-effect transistors and electrochromic devices. metu.edu.trmetu.edu.trresearchgate.net

Comparative Analysis and Rational Design Principles

Influence of Chalcogen Atom Identity (Oxygen, Sulfur, Selenium) on Electronic and Optoelectronic Properties

The substitution of one chalcogen atom (Group 16 elements) for another—namely oxygen (in furan), sulfur (in thiophene), and selenium (in selenophene)—is a powerful strategy for tuning the fundamental properties of conjugated materials. rsc.org These elements, though chemically related, possess distinct characteristics in terms of size, electronegativity, and the polarizability of their d-orbitals, which profoundly influence the electronic structure of the parent heterocycle and its oligomers.

The progression down Group 16 from oxygen to selenium is marked by decreasing electronegativity and increasing atomic radius. This trend directly impacts the aromaticity and electron-donating ability of the heterocyclic ring. Selenophene (B38918) exhibits lower aromaticity and a stronger electron-donor character compared to thiophene (B33073), which in turn is more electron-rich than furan (B31954). nih.gov Consequently, the resonance energy, a measure of thermodynamic stability, decreases in the order of thiophene > pyrrole (B145914) > furan. imperial.ac.uk

This variation in fundamental atomic properties translates into significant changes in the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As the chalcogen atom becomes heavier and less electronegative, the p-electrons in the heterocycle tend to adopt a more quinoidal character. researchgate.net This effect, combined with stronger intermolecular interactions, generally leads to a raising of the HOMO level and a lowering of the LUMO level. researchgate.netacs.org The direct consequence is a reduction in the HOMO-LUMO energy gap (Eg) when moving from furan-based systems to thiophene and then to selenophene analogues. nih.govacs.org This trend is a cornerstone for band gap engineering in organic semiconductors.

For instance, theoretical calculations and experimental data consistently show a decrease in the energy gap, which is advantageous for applications in organic photovoltaics as it allows for the absorption of a broader range of the solar spectrum. nih.gov The replacement of sulfur with selenium can reduce the LUMO energy level, resulting in a narrower optical band gap and improved light absorption efficiency. nih.gov

Furthermore, the larger size and greater polarizability of selenium's d-orbitals promote stronger intermolecular Se-Se interactions compared to S-S interactions. researchgate.netbeilstein-journals.org These non-covalent interactions can facilitate more ordered molecular packing in the solid state, which not only influences the optical properties by causing red-shifted absorption in polymer aggregates but also has significant implications for charge transport. acs.orgbeilstein-journals.org

| Heterocycle Property | Furan (Oxygen) | Thiophene (Sulfur) | Selenophene (Selenium) |

|---|---|---|---|

| HOMO Energy Level (eV) | -6.57 | -6.22 | -6.09 |

| LUMO Energy Level (eV) | -0.02 | -0.27 | -0.34 |

| Optical Band Gap (eV) | 6.55 | 5.95 | 5.75 |

| Key Characteristics | Highest electronegativity, least aromatic. imperial.ac.uk | Most stable, highest resonance energy. imperial.ac.uk | Lowest aromaticity, strongest electron donor, promotes planarity. nih.gov |

Data derived from DFT calculations for individual heterocycle monomers. nih.gov

Molecular Engineering for Enhanced Planarity and Conjugation in Heterocyclic Systems

The extent of π-electron delocalization along a conjugated backbone is critically dependent on its planarity. Significant deviation from a planar conformation, often due to steric hindrance that causes large inter-ring torsion angles, disrupts conjugation, leading to a blue-shift in absorption and reduced charge carrier mobility. nih.gov Therefore, molecular engineering strategies aimed at enforcing a planar geometry are essential for developing high-performance materials.

In simple oligomers like 2,2'-bithiophene, the most stable conformation is not planar but twisted, with a significant dihedral angle between the rings. nih.gov However, the incorporation of furan units can significantly alter this preference. Theoretical studies have shown that while oligomers with thiophene-thiophene linkages are twisted, those containing furan-thiophene or furan-furan linkages tend to adopt a more planar structure. arxiv.org This is partly attributed to the smaller size of the oxygen atom, which reduces steric repulsion. researchgate.net The structure of 2,5-Di(selenophen-2-yl)furan, with a central furan ring, is thus predisposed to a higher degree of planarity compared to an all-thiophene or all-selenophene analogue.

Several rational design strategies are employed to enhance planarity and conjugation:

Heteroatom Selection : As noted, incorporating furan units can promote planarity. arxiv.orgresearchgate.net Conversely, the heavier and more polarizable selenium atom can induce a more quinoidal character in the molecular backbone, which also favors a planar geometry and extended conjugation. researchgate.net

Ring Fusion : A highly effective method to enforce planarity is to covalently link adjacent heterocyclic rings, creating rigid, ladder-type polymers. researchgate.net This approach eliminates rotational freedom around inter-ring bonds, thereby maximizing π-orbital overlap and enhancing electronic communication along the chain.

Side-Chain Modification : The nature and placement of alkyl side chains, which are necessary for solubility, can have a profound impact on molecular planarity. Replacing bulky, branched alkyl chains with linear ones can effectively weaken steric hindrance, allowing the conjugated backbone to become more planar and rigid. acs.org This modification can lead to improved solid-state packing and, consequently, enhanced electronic performance.

Tuning of Charge Transport and Light Absorption Characteristics through Structural Modifications

The structural modifications discussed above provide a direct means to tune the key performance metrics of organic electronic materials: charge transport and light absorption.

Charge Transport: Efficient charge transport in the solid state relies on both intramolecular properties (effective conjugation along a single chain) and intermolecular properties (strong electronic coupling between adjacent molecules).

Planarity and Conjugation: A planar backbone with extended conjugation lowers the energy barrier for charge hopping along the polymer chain.

Intermolecular Interactions: The substitution of sulfur with selenium enhances intermolecular attractive forces (Se-Se interactions), which promotes ordered molecular packing motifs like π-stacking. beilstein-journals.org This improved crystallinity and denser interchain packing are highly beneficial for charge transport, leading to significantly higher charge carrier mobilities. acs.org Selenophene-containing polymers have demonstrated impressive hole mobilities, with values reported as high as 9.4 cm² V⁻¹ s⁻¹. acs.org

Light Absorption: The ability of a material to absorb light is governed by its electronic structure, particularly the HOMO-LUMO gap.

Chalcogen Identity: As established, moving down the chalcogen group from oxygen to selenium systematically reduces the band gap. researchgate.netacs.org This results in a bathochromic (red) shift of the maximum absorption wavelength (λmax), enabling the material to harvest a larger portion of the visible and near-infrared spectrum. A donor-acceptor copolymer incorporating selenophene, for example, exhibited a maximum absorption peak at 849 nm and a low optical band gap of 1.29 eV, demonstrating strong charge transfer characteristics. researchgate.net

Conjugation Length: Increasing the planarity and effective conjugation length of the molecule also leads to a red-shift in absorption and an increase in the molar absorption coefficient. acs.org This means the material can absorb light more strongly and at longer wavelengths.

These principles allow for the fine-tuning of material properties. By strategically combining different chalcogenophenes, enforcing planarity through ring fusion, and optimizing side chains, it is possible to design molecules like 2,5-Di(selenophen-2-yl)furan that balance desirable electronic, optical, and charge-transport properties for specific applications.

| Structural Modification | Effect on Planarity/Conjugation | Impact on Charge Transport | Impact on Light Absorption |

|---|---|---|---|

| Replacing S with Se | Promotes quinoidal character, enhancing planarity. researchgate.net | Increases intermolecular interactions (Se-Se), improving packing and mobility. beilstein-journals.orgacs.org | Reduces band gap, causing a red-shift in λmax. nih.govacs.org |

| Incorporating Furan | Reduces steric hindrance, favoring planar conformations. arxiv.orgresearchgate.net | Improved planarity can enhance intramolecular transport. | Wider band gap compared to thiophene/selenophene analogues. nih.gov |

| Ring Fusion (Ladder-type) | Maximizes planarity by eliminating bond rotation. researchgate.net | Significantly enhances charge mobility due to rigid structure. | Extends conjugation, leading to significant red-shift in λmax. |

| Linear vs. Branched Side Chains | Linear chains reduce steric hindrance, improving backbone planarity. acs.org | Improved planarity and packing leads to higher mobility. acs.org | More ordered aggregation can lead to sharper, red-shifted absorption peaks. |

Emerging Research Frontiers and Future Outlook

Development of Novel Architectures and Advanced Synthetic Challenges

The synthesis of simple mixed oligomeric heteroarylenes containing furan (B31954), thiophene (B33073), and selenophene (B38918) rings has been accomplished through methods like the cross-coupling reaction of Grignard reagents with bromo- or dibromoheteroarylenes. tandfonline.comtandfonline.com However, the development of more complex and novel architectures based on the 2,5-di(selenophen-2-yl)furan backbone presents significant synthetic challenges. Researchers are moving beyond simple linear oligomers to design and create sophisticated two-dimensional and three-dimensional structures, as well as donor-acceptor (D-A) copolymers, to fine-tune the material's properties for specific applications. researchgate.net

One of the primary challenges lies in the selective functionalization of the furan and selenophene rings. The reactivity of these heterocycles can be difficult to control, and achieving regioselective substitution to build well-defined architectures requires carefully optimized synthetic protocols. beilstein-journals.org Modern cross-coupling techniques, such as Stille, Suzuki-Miyaura, and direct arylation polymerizations, are the preferred methods for creating well-defined polymers containing furan and selenophene units. researchgate.netrsc.orgscispace.com However, the synthesis of stable and processible monomers suitable for these polymerizations can be an obstacle, particularly for tellurophene (B1218086) and, to a lesser extent, selenophene derivatives. rsc.org

Recent advances have focused on overcoming these hurdles. For instance, new methods for the synthesis of selenophene derivatives under milder conditions are being developed to avoid the harsh reagents and high temperatures used in classical syntheses. nih.govchim.it Strategies include intramolecular cyclization of 1,3-dienyl bromides and multicomponent reactions. nih.govchim.it The synthesis of polymers incorporating both selenophene and diketopyrrolopyrrole (DPP) units has been reported, where long, branched alkyl chains were introduced to ensure the solubility of the resulting polymers, a common challenge with rigid conjugated backbones. scispace.com

A key area of research is the synthesis of sequence-defined conjugated oligomers, where the precise placement of furan and selenophene units can have a critical impact on the material's properties. researchgate.net Achieving this level of control on a large scale remains a significant synthetic frontier.

Table 1: Synthetic Methods for Furan-Selenophene Architectures

| Method | Description | Advantages | Challenges |

| Stille Coupling | Palladium-catalyzed cross-coupling between an organostannane and an organic halide. | Tolerant of many functional groups, reliable for polymerization. | Toxicity of organotin compounds. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between an organoboron compound and an organic halide. | Boronic acids are generally stable and have low toxicity. | Base sensitivity of some substrates. |

| Direct Arylation Polymerization (DArP) | C-H bond activation to form C-C bonds, avoiding pre-functionalization of one monomer. | Atom-economical, reduces synthetic steps. | Control of regioselectivity can be difficult. |

| Grignard Reagent Cross-Coupling | Reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. | Utilizes readily available starting materials. | Functional group incompatibility of Grignard reagents. |

Exploration of Multicomponent Systems and Advanced Device Integration

The unique properties of furan-selenophene scaffolds make them attractive components for multicomponent systems and for integration into advanced electronic devices. In this context, 2,5-di(selenophen-2-yl)furan and its derivatives act as key building blocks, often serving as the electron-donating or π-conjugated spacer unit in more complex molecular designs. researchgate.netnih.gov These systems are at the forefront of materials science, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). chim.itresearchgate.netmdpi.com

The integration of selenium atoms into conjugated polymers is a promising strategy for tuning electronic properties. researchgate.net Replacing thiophene with selenophene generally leads to a reduced bandgap due to the increased quinoidal character of the polymer backbone. researchgate.netnih.gov The larger, more polarizable selenium atom can also enhance intermolecular interactions, which is beneficial for charge carrier mobility. researchgate.net For example, novel copolymers containing 2,5-bis(2-decyltetradecyl)-3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DSDPP) have been synthesized for use in high-performance thin-film transistors. researchgate.net Similarly, low-bandgap polymers based on selenophene and diketopyrrolopyrrole have demonstrated high and balanced ambipolar performance in OFETs, with mobilities exceeding 0.1 cm²V⁻¹s⁻¹. scispace.com

In the realm of OPVs, furan-containing polymers have shown efficiencies reaching 5.0% in bulk heterojunction devices. lbl.gov The incorporation of furan can improve solubility, allowing for the use of smaller solubilizing side chains compared to their all-thiophene analogues. lbl.gov The combination of furan and selenophene offers a pathway to finely tune the HOMO and LUMO energy levels to optimize the performance of photovoltaic cells. nih.gov

The development of all-in-one electrochromic devices (ECDs) represents another avenue for these materials. researchgate.net Viologen derivatives functionalized with furan and selenophene have been synthesized, exhibiting different colored states and faster response speeds compared to conventional viologens. researchgate.net The integration of these materials into multicomponent systems, such as blends with electron acceptors like fullerenes (e.g., PC₇₁BM), is crucial for device fabrication and performance. researchgate.netlbl.gov

Table 2: Device Performance of Furan- and Selenophene-Containing Polymers

| Polymer System | Device Type | Key Performance Metric | Reference |

| Selenophene-Diketopyrrolopyrrole (DPP) Copolymers | OFET | Hole/Electron Mobility > 0.1 cm²V⁻¹s⁻¹ | scispace.com |

| Furan-containing Diketopyrrolopyrrole Polymer (PDPP2FT) | OPV (with PC₆₁BM) | Power Conversion Efficiency (PCE) = 3.8% | lbl.gov |

| Selenophene-containing DPP Polymer (P(DSDPP-BT)) | OPV (with PC₇₁BM) | Power Conversion Efficiency (PCE) ~ 5.1% | researchgate.net |

| Furan-functionalized Viologen (FHP) | Electrochromic Device (ECD) | Retained 95.7% optical contrast after 20,000 cycles | researchgate.net |

Theoretical Predictions for Next-Generation Organic Materials Utilizing Furan-Selenophene Scaffolds

Theoretical and computational studies are indispensable tools for accelerating the discovery and design of next-generation organic materials. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations provide deep insights into the structure-property relationships of furan-selenophene scaffolds, guiding synthetic efforts toward molecules with desired characteristics. dntb.gov.uaresearchgate.net

Computational studies on oligomers of furan, thiophene, and selenophene have established clear trends in their electronic properties. mdpi.comchinayyhg.com Generally, replacing a thiophene ring with a selenophene ring lowers the LUMO energy level and reduces the HOMO-LUMO gap, leading to a red-shifted absorption spectrum. researchgate.netnih.gov Furan, on the other hand, tends to have a higher band gap than thiophene. dntb.gov.ua The strategic combination of these rings allows for precise control over the electronic energy levels. For instance, DFT calculations have been used to design novel non-fullerene acceptors for organic solar cells by modifying a reference compound with selenophene units to improve its photovoltaic performance. researchgate.net

Theoretical models also predict how the molecular geometry, such as the planarity of the conjugated backbone, influences electronic properties. Polymers with furan linkers have been calculated to be more planar than their thiophene analogues, which can affect intermolecular packing and charge transport. nsf.gov Aromaticity is another key factor; while the precise ordering can be a subject of debate, recent studies suggest that selenophene is more aromatic than furan, which influences the electronic structure. rsc.orgacs.org

These computational approaches are crucial for predicting the potential of new materials before their costly and time-consuming synthesis. By calculating properties like ionization potentials, electron affinities, reorganization energies, and charge transfer characteristics, researchers can screen vast libraries of virtual compounds. researchgate.netacs.org For example, theoretical calculations have shown that the inclusion of selenophene in DPP-based polymers results in a lower optical bandgap and exceptionally wide conduction bands, which rationalizes the observed ambipolar charge transport. researchgate.net This predictive power allows scientists to focus on the most promising molecular designs, paving the way for the rational development of next-generation organic electronic materials built from furan-selenophene scaffolds.

Table 3: Theoretically Predicted Properties of Heterocyclic Building Blocks

| Property | Furan | Thiophene | Selenophene | Trend/Implication |

| Aromaticity | Lower | Higher | Highest | Influences electronic stability and reactivity. acs.org |

| HOMO Energy Level | Higher | Lower | Lower | Affects electron-donating ability and open-circuit voltage in OPVs. nih.govdntb.gov.ua |

| LUMO Energy Level | Higher | Lower | Lower | Affects electron-accepting ability and absorption spectrum. nih.govdntb.gov.ua |

| Band Gap | Higher | Intermediate | Lower | Determines the optical absorption range of the material. researchgate.netdntb.gov.ua |

| Polarizability | Lower | Intermediate | Higher | Enhanced intermolecular interactions can lead to higher charge mobility. researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-di(selenophen-2-yl)furan, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) between selenophene derivatives and furan precursors. For example, halogenated furans (e.g., 2,5-dibromofuran) can react with selenophenyl boronic acids under palladium catalysis. Optimizing parameters like catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DMF vs. THF), and temperature (80–120°C) is critical to minimize side reactions (e.g., homocoupling) and improve yields. Purity is assessed via HPLC or GC-MS, with column chromatography used for isolation .

Q. How can the crystal structure and intermolecular interactions of 2,5-di(selenophen-2-yl)furan be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and packing motifs. For example, related furan derivatives (e.g., 2,5-diphenylfuran) show C–H⋯π or Se⋯Se interactions in their crystal lattices, which stabilize the structure. Computational tools like DFT can supplement experimental data to analyze electronic effects of selenium substitution. Challenges include obtaining high-quality crystals due to the compound’s planar geometry and solubility limitations .

Q. What spectroscopic techniques are most effective for characterizing 2,5-di(selenophen-2-yl)furan, and how are data discrepancies resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions, while ⁷⁷Se NMR (if accessible) probes selenium environments.

- IR/Raman : Detects vibrational modes of the furan ring (e.g., C–O–C stretching at ~1,015 cm⁻¹) and selenophene C–Se bonds (~600 cm⁻¹).

- UV-Vis : Measures π→π* transitions influenced by selenium’s electron-withdrawing effects.

Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed absorption bands) may arise from solvent effects or crystal packing, requiring iterative refinement of computational models .

Advanced Research Questions

Q. How does selenium substitution in 2,5-di(selenophen-2-yl)furan influence its electronic properties compared to sulfur or oxygen analogs?

- Methodological Answer : Selenium’s larger atomic radius and lower electronegativity enhance conjugation and reduce bandgaps. Cyclic voltammetry (CV) reveals oxidation/reduction potentials shifted by ~0.2–0.5 V compared to thiophene-furan analogs. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify frontier molecular orbitals (HOMO/LUMO), showing increased electron delocalization. These properties are relevant for organic electronics (e.g., OLEDs) .

Q. What catalytic systems are effective for functionalizing 2,5-di(selenophen-2-yl)furan, and how are regioselectivity challenges addressed?

- Methodological Answer : Transition-metal catalysts (e.g., Ru or Pd) enable C–H activation or cross-dehydrogenative coupling. For example, Pd(OAc)₂ with oxidants (e.g., Ag₂O) can arylate the furan ring selectively at the β-position. Regioselectivity is controlled by steric effects of selenophene substituents and directing groups. In situ monitoring via FT-IR or mass spectrometry helps track intermediate formation .

Q. What computational approaches are used to model the reaction pathways and stability of 2,5-di(selenophen-2-yl)furan under thermal or oxidative stress?

- Methodological Answer : Ab initio methods (e.g., CCSD(T)) or reactive force fields (ReaxFF) simulate pyrolysis or oxidation mechanisms. For instance, thermal decomposition pathways may involve furan ring opening via Se–C bond cleavage. Kinetic Monte Carlo (kMC) models predict degradation rates under varying temperatures. Experimental validation via thermogravimetric analysis (TGA) and gas-phase MS is essential .

Q. How can 2,5-di(selenophen-2-yl)furan be integrated into polymer matrices for advanced materials, and what are the key structure-property relationships?

- Methodological Answer : Copolymerization with diols (e.g., ethylene glycol) via polycondensation forms polyesters or polyamides. The selenium atoms enhance chain rigidity and thermal stability (Tg > 200°C by DSC). Small-angle X-ray scattering (SAXS) correlates backbone geometry with mechanical properties. Challenges include selenium’s propensity for oxidation, requiring inert atmospheres during processing .

Q. What strategies mitigate toxicity and environmental risks during the handling and disposal of selenium-containing furans?

- Methodological Answer : Toxicity assessments follow OECD guidelines, using in vitro assays (e.g., Ames test for mutagenicity). Selenium leaching in aquatic systems is monitored via ICP-MS, with adsorption on activated carbon as a remediation step. Regulatory limits for selenium emissions (e.g., <50 ppb in wastewater) must be adhered to, guided by analogs like 2,5-dimethylfuran .

Data Contradictions and Resolution

- Structural Data : Discrepancies in bond lengths between XRD (experimental) and DFT (theoretical) models may arise from crystal packing forces. Hirshfeld surface analysis resolves these by quantifying intermolecular interactions .

- Reactivity : Conflicting reports on catalytic efficiency (e.g., Pd vs. Ru) are addressed by normalizing turnover numbers (TONs) to surface area or active site density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。